D-ÁCIDO GLUTÁMICO ÉSTER α-T-BUTÍLICO HIDROCLORURO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

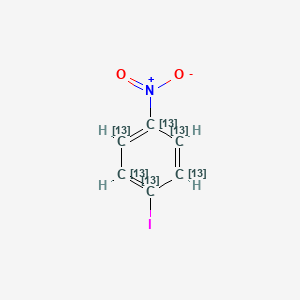

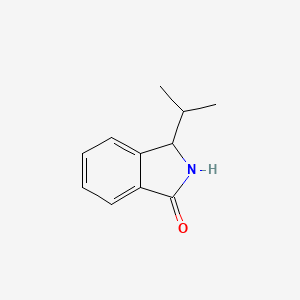

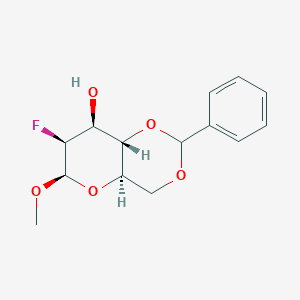

“®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride” is a derivative of amino acids. It is related to tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used in organic synthesis . These compounds have multiple reactive groups and are used as starting materials in dipeptide synthesis .

Synthesis Analysis

The synthesis of such compounds involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis

The tert-butyl group plays a significant role in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) is used as a terminal oxidant in the presence of a catalytic amount of tetrabutylammonium iodide and imidazole, enabling a transition-metal-free synthesis of aryl esters in high yield starting from benzylic primary alcohols and aliphatic alcohols .Aplicaciones Científicas De Investigación

Investigación en Proteómica

Este compuesto se utiliza como un bioquímico para la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura, las interacciones y las funciones de las proteínas en sistemas biológicos complejos .

Intermediario Farmacéutico

El D-Ácido Glutámico Éster α-T-Butílico Hidrocloruro sirve como un intermediario en la industria farmacéutica . Se puede utilizar en la síntesis de varios compuestos farmacéuticos .

Industria Alimentaria

Este compuesto también se utiliza ampliamente en la industria alimentaria . Si bien no se especifican las aplicaciones exactas en la industria alimentaria, los aminoácidos y sus derivados a menudo se utilizan como aditivos alimentarios, potenciadores del sabor o suplementos nutricionales .

Síntesis Orgánica

<a data-citationid="c7d9a027-ee9c-b173-c637-ddf74e5a82d6-34-group" h="ID=SERP,5015.1" href="https://www.scbt.com/p/d-glutamic-acid-alpha-tert-butyl-ester-hydrochloride-2

Safety and Hazards

Mecanismo De Acción

Target of Action

D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride, also known as ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride or D-Glutamic Acid 1-tert-Butyl Ester Hydrochloride, is a derivative of the amino acid glutamic acid

Mode of Action

This compound is a tert-butyloxycarbonyl (Boc) protected derivative of D-glutamic acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

As a derivative of glutamic acid, it may be involved in the same biochemical pathways as glutamic acid, such as protein synthesis and neurotransmission .

Result of Action

As a derivative of glutamic acid, it may have similar effects, such as acting as a neurotransmitter in the central nervous system .

Action Environment

As a boc-protected compound, it is likely to be stable under a variety of conditions .

Análisis Bioquímico

Biochemical Properties

D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides

Cellular Effects

It is known to possess convulsant properties in mice and rats . It might have unique pharmacological features that set it apart from other convulsant medications .

Molecular Mechanism

It is known to be involved in the synthesis of substance P antagonistic peptides

Temporal Effects in Laboratory Settings

It is known to be soluble in methanol and is typically stored in a freezer at -20°C .

Dosage Effects in Animal Models

It is known to possess convulsant properties in mice and rats .

Metabolic Pathways

It is a derivative of L-glutamate , an important neurotransmitter involved in various metabolic pathways.

Transport and Distribution

It is known to be soluble in methanol , which may influence its transport and distribution.

Subcellular Localization

As a derivative of L-glutamate , it may be localized in similar subcellular compartments.

Propiedades

IUPAC Name |

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBSTOCWFXYRNS-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

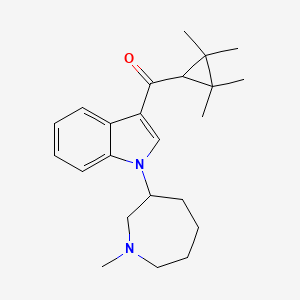

![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)